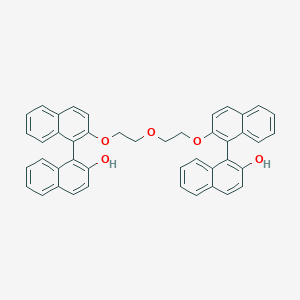![molecular formula C10H6Br2N2O3S B287862 2-[(6,8-dibromo-4-oxo-1H-quinazolin-2-yl)sulfanyl]acetic acid](/img/structure/B287862.png)
2-[(6,8-dibromo-4-oxo-1H-quinazolin-2-yl)sulfanyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(6,8-dibromo-4-oxo-1H-quinazolin-2-yl)sulfanyl]acetic acid is a chemical compound that has been studied for its potential applications in scientific research. It is a quinazolinone derivative that has shown promise in various studies as a potential tool for investigating the mechanisms of certain biological processes. In
Mecanismo De Acción
The mechanism of action of 2-[(6,8-dibromo-4-oxo-1H-quinazolin-2-yl)sulfanyl]acetic acid involves its binding to specific target molecules, such as enzymes or proteins. This binding can result in the inhibition of the target molecule's activity, leading to downstream effects on cellular processes. For example, inhibition of certain enzymes involved in cancer cell proliferation can lead to the suppression of tumor growth. The precise mechanism of action of this compound may vary depending on the specific target molecule and cellular context.
Biochemical and Physiological Effects:
Studies have demonstrated that this compound can have a range of biochemical and physiological effects, depending on the specific application. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to the suppression of tumor growth. It has also been used to investigate the interactions between proteins and DNA, as well as the mechanisms of certain signaling pathways in cells. The precise biochemical and physiological effects of this compound may vary depending on the specific target molecule and cellular context.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-[(6,8-dibromo-4-oxo-1H-quinazolin-2-yl)sulfanyl]acetic acid is its potential as a tool for investigating the mechanisms of certain biological processes. Its ability to inhibit the activity of specific enzymes or proteins can be leveraged to study the downstream effects on cellular processes. Additionally, it has shown promise as a potential candidate for cancer research, which could have significant implications for the development of new cancer treatments.
One limitation of this compound is its potential toxicity and side effects. As with any chemical compound, it is important to use appropriate safety precautions when handling and working with this substance. Additionally, the precise mechanism of action of this compound may vary depending on the specific target molecule and cellular context, which could complicate its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on 2-[(6,8-dibromo-4-oxo-1H-quinazolin-2-yl)sulfanyl]acetic acid. One area of focus could be the development of new cancer treatments based on its ability to inhibit the activity of certain enzymes involved in cancer cell proliferation. Additionally, it could be used to investigate the mechanisms of certain signaling pathways in cells, which could have implications for the development of new drugs targeting these pathways. Further studies could also explore the potential side effects and toxicity of this compound, as well as its interactions with other molecules and cellular processes. Overall, this compound represents a promising tool for scientific research in a variety of fields.
Métodos De Síntesis
The synthesis of 2-[(6,8-dibromo-4-oxo-1H-quinazolin-2-yl)sulfanyl]acetic acid involves the reaction of 6,8-dibromo-4-oxo-1H-quinazoline-2-thiol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an intermediate, which is then converted to the final product through further reaction steps. The yield of the synthesis process can be improved by optimizing the reaction conditions, including the reaction temperature, reaction time, and the amount of reagents used.
Aplicaciones Científicas De Investigación
2-[(6,8-dibromo-4-oxo-1H-quinazolin-2-yl)sulfanyl]acetic acid has been used in various scientific research applications, including the study of enzyme inhibition, protein-protein interactions, and the regulation of gene expression. In particular, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, making it a potential candidate for cancer research. Additionally, it has been used to investigate the interactions between proteins and DNA, as well as the mechanisms of certain signaling pathways in cells.
Propiedades
Fórmula molecular |
C10H6Br2N2O3S |
|---|---|
Peso molecular |
394.04 g/mol |
Nombre IUPAC |
2-[(6,8-dibromo-4-oxo-1H-quinazolin-2-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C10H6Br2N2O3S/c11-4-1-5-8(6(12)2-4)13-10(14-9(5)17)18-3-7(15)16/h1-2H,3H2,(H,15,16)(H,13,14,17) |
Clave InChI |
CBILCVADVNQLRJ-UHFFFAOYSA-N |
SMILES isomérico |
C1=C(C=C(C2=C1C(=O)N=C(N2)SCC(=O)O)Br)Br |
SMILES |
C1=C(C=C2C(=C1Br)NC(=NC2=O)SCC(=O)O)Br |
SMILES canónico |
C1=C(C=C(C2=C1C(=O)N=C(N2)SCC(=O)O)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-[3,5-dicyano-6-[(Z)-[dimethylamino(piperidin-1-yl)methylidene]amino]-4-phenyl-4H-thiopyran-2-yl]-N,N-dimethylpiperidine-1-carboximidamide](/img/structure/B287782.png)
![2-(2,6-bis{[chloro(dimethylamino)methylene]amino}-3,5-dicyano-4H-thiopyran-4-yl)phenyl 4-methylbenzenesulfonate](/img/structure/B287783.png)
![4-[4-[3-(Trifluoromethyl)phenyl]piperazino]-7-ethoxy-9-phenylpyrido[3',2':4,5]thieno[3,2-d]-1,2,3-triazine-8-carbonitrile](/img/structure/B287785.png)
![2-Amino-6-{2-[2-(2-{2-[(6-amino-3,5-dicyano-2-pyridinyl)oxy]ethoxy}ethoxy)ethoxy]ethoxy}-3,5-pyridinedicarbonitrile](/img/structure/B287786.png)


![5-chloro-3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]indol-2-one](/img/structure/B287792.png)
![7-amino-2',4-dioxo-2-thioxo-1,1',3,3',4,5-hexahydrospiro(2H-pyrano[2,3-d]pyrimidine-5,3'-[2'H]-indole)-6-carbonitrile](/img/structure/B287794.png)
![5'-methyl-3-(4-methylphenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione](/img/structure/B287797.png)


![4,24-Diphenyl-10,18-dioxa-3,25-diazahexacyclo[17.6.2.26,9.112,16.02,7.022,26]triaconta-1(26),2(7),3,5,8,12(28),13,15,19(27),20,22,24,29-tridecaene](/img/structure/B287802.png)
